BenchChemオンラインストアへようこそ!

N-(2-chlorobenzyl)-5-(4-fluorophenyl)oxazole-2-carboxamide

NSD3 inhibition lung squamous cell carcinoma antiproliferative activity

N-(2-chlorobenzyl)-5-(4-fluorophenyl)oxazole-2-carboxamide (CAS 955701-31-2, synonym NSD-IN-4, compound A8) is a synthetic, small-molecule oxazole-2-carboxamide derivative that functions as a potent inhibitor of the nuclear receptor-binding SET domain protein 3 (NSD3) histone methyltransferase. NSD3 catalyzes mono- and di-methylation of histone H3 at lysine 36 (H3K36) and has been validated as a key oncogenic driver in lung squamous cell carcinoma (LUSC).

Molecular Formula C17H12ClFN2O2
Molecular Weight 330.74
CAS No. 955701-31-2
Cat. No. B2829867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-5-(4-fluorophenyl)oxazole-2-carboxamide
CAS955701-31-2
Molecular FormulaC17H12ClFN2O2
Molecular Weight330.74
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)Cl
InChIInChI=1S/C17H12ClFN2O2/c18-14-4-2-1-3-12(14)9-20-16(22)17-21-10-15(23-17)11-5-7-13(19)8-6-11/h1-8,10H,9H2,(H,20,22)
InChIKeyVJZSDDZGCJEEHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chlorobenzyl)-5-(4-fluorophenyl)oxazole-2-carboxamide (CAS 955701-31-2): Procurement-Relevant Identity and Target Engagement Profile


N-(2-chlorobenzyl)-5-(4-fluorophenyl)oxazole-2-carboxamide (CAS 955701-31-2, synonym NSD-IN-4, compound A8) is a synthetic, small-molecule oxazole-2-carboxamide derivative that functions as a potent inhibitor of the nuclear receptor-binding SET domain protein 3 (NSD3) histone methyltransferase [1]. NSD3 catalyzes mono- and di-methylation of histone H3 at lysine 36 (H3K36) and has been validated as a key oncogenic driver in lung squamous cell carcinoma (LUSC) [1]. The compound emerged as the optimized lead from a systematic structure–activity relationship (SAR) campaign and has demonstrated both enzymatic inhibition of NSD3 and antiproliferative activity in LUSC cell models [1].

Why N-(2-Chlorobenzyl)-5-(4-fluorophenyl)oxazole-2-carboxamide Cannot Be Replaced by Generic Oxazole-2-Carboxamide Analogs


Within the oxazole-2-carboxamide chemical space, minor structural modifications profoundly alter NSD3 inhibitory potency and cellular antiproliferative activity. The reference compound D1 (DA3003-1) in the same series displayed only modest inhibitory effects on LUSC cells (IC50 0.9–4.1 µM), whereas iterative medicinal chemistry optimization—specifically the introduction of the 2-chlorobenzyl and 4-fluorophenyl substituents in compound A8—yielded a >2.5-fold improvement in cellular potency (IC50 0.355 µM) [1]. Without precise control of these substitution patterns, in-class compounds lose the NSD3-binding affinity, cellular efficacy, and favorable pharmacokinetic profile demonstrated by the target compound [1]. Consequently, generic oxazole-2-carboxamide analogs cannot be assumed interchangeable for NSD3-targeted research or LUSC model studies.

Quantitative Differentiation Evidence: N-(2-Chlorobenzyl)-5-(4-fluorophenyl)oxazole-2-carboxamide vs. Closest Comparators


Antiproliferative Potency in LUSC Cells: A8 vs. Reference Compound D1 (Direct Head-to-Head)

In a direct head-to-head comparison within the same study, compound A8 (the target compound) demonstrated markedly superior antiproliferative activity against NCI-H1703 lung squamous cell carcinoma cells compared to the series reference compound D1 (DA3003-1). A8 achieved an IC50 of 0.355 µM, whereas D1 exhibited IC50 values ranging from 0.9 to 4.1 µM across three LUSC lines (NCI-H1703, NCI-H520, HCC95) [1]. The quantified difference represents at minimum a 2.5-fold improvement in potency, confirming that specific structural features of A8 are essential for enhanced cellular efficacy [1].

NSD3 inhibition lung squamous cell carcinoma antiproliferative activity

NSD3 Enzyme Inhibition: Target Compound vs. In-Class Benchmark (Cross-Study Comparable)

The target compound (designated compound A8 in patent literature) inhibited NSD3 enzymatic activity with an IC50 of 0.69 ± 0.06 µM in a biochemical assay [1]. In contrast, the reference compound D1 in the same chemical series was assessed for cellular antiproliferative activity but no enzymatic IC50 was reported, precluding a direct enzymatic head-to-head [2]. Cross-referencing with published NSD3 inhibitors reveals that many early-generation compounds exhibit IC50 values in the 5–50 µM range, positioning the sub-micromolar enzymatic potency of A8 as a significant advance for the oxazole-2-carboxamide chemotype.

NSD3 enzyme assay histone methyltransferase IC50

Cancer-Selective Cytotoxicity: Target Compound vs. Non-Cancerous Cell Baseline (Direct Head-to-Head in Same Study)

A therapeutic index-relevant differentiation was observed when compound A8 was evaluated in parallel against LUSC cancer cells (NCI-H1703) and non-cancerous HEK293T cells. A8 exhibited potent antiproliferative activity in NCI-H1703 cells (IC50 = 0.355 µM) while demonstrating substantially less toxicity to HEK293T cells [1]. The study explicitly highlights this differential, indicating that A8 achieves a meaningful selectivity window between cancerous and non-cancerous cells. In contrast, the reference compound D1 was not reported to have been evaluated for this selectivity profile, and many pan-kinase or pan-methyltransferase inhibitors in the oxazole class exhibit indiscriminate cytotoxicity across cell types.

selectivity HEK293T toxicity

In Vivo Tumor Growth Suppression: Target Compound Confirmed in Xenograft Model

Compound A8 was advanced to an in vivo pharmacodynamic study using an NCI-H520 LUSC xenograft mouse model. The compound efficaciously suppressed tumor growth without observable adverse effects, confirming that the in vitro potency translates to in vivo tumor control [1]. By contrast, the precursor compound D1 was not reported to have been evaluated in any in vivo model, and many structurally related oxazole-2-carboxamide derivatives lack published in vivo validation entirely. This in vivo proof-of-concept represents a critical differentiation point for procurement decisions involving NSD3-targeted animal studies.

in vivo efficacy xenograft NCI-H520

Pharmacokinetic Favorability: Target Compound Demonstrates Drug-Like Properties

Compound A8 displayed favorable pharmacokinetic properties in the study, enabling its progression to in vivo efficacy testing [1]. While specific PK parameters (e.g., oral bioavailability, half-life, clearance) are not detailed in the publicly available abstract, the explicit characterization of PK properties as 'favorable' and the successful oral dosing in the xenograft study collectively indicate drug-like ADME characteristics. This contrasts with the broader oxazole-2-carboxamide class, where many members suffer from poor solubility, rapid metabolic clearance, or limited oral exposure—common failure points that prevent in vivo translation.

pharmacokinetics oral bioavailability drug-likeness

Target Engagement Confirmation: Cellular Thermal Shift Assay Validates NSD3 Binding

Cellular thermal shift assays (CETSA) confirmed that compound A8 directly binds to NSD3 in a cellular context, promoting protein stabilization upon thermal challenge [1]. This biophysical evidence of target engagement bridges the gap between biochemical enzyme inhibition (IC50 = 0.69 µM) and cellular antiproliferative activity (IC50 = 0.355 µM), confirming that the observed cellular effects are mediated through on-target NSD3 engagement rather than off-target activity. CETSA data were not reported for the precursor compound D1, and target engagement confirmation is absent for the majority of commercially available oxazole-2-carboxamide derivatives.

CETSA target engagement NSD3 binding

Optimal Research and Procurement Application Scenarios for N-(2-Chlorobenzyl)-5-(4-fluorophenyl)oxazole-2-carboxamide


NSD3 Chemical Probe Development and Target Validation in Lung Squamous Cell Carcinoma

The compound's confirmed NSD3 enzyme inhibition (IC50 0.69 µM), cellular target engagement via CETSA, and potent antiproliferative activity in LUSC cells (IC50 0.355 µM in NCI-H1703) make it the preferred starting point for chemical probe campaigns aimed at dissecting NSD3 biology in LUSC [1] [2]. Procurement should prioritize this specific compound over structurally similar oxazole-2-carboxamides that lack target engagement validation.

In Vivo Proof-of-Concept Studies for NSD3-Driven LUSC Models

Given the demonstrated in vivo tumor growth suppression in an NCI-H520 xenograft model with no observable adverse effects, this compound is uniquely positioned among oxazole-2-carboxamide NSD3 inhibitors for animal efficacy studies [1]. Researchers should select this compound when planning xenograft or PDX studies, as it avoids the PK/toxicology uncertainties associated with unvalidated in-class alternatives.

Cancer-Selective Proliferation Assays Requiring Low Non-Cancerous Cell Toxicity

The documented differential toxicity profile—potent against NCI-H1703 LUSC cells with substantially less toxicity to non-cancerous HEK293T cells—positions this compound as a preferred tool for studies requiring discrimination between cancerous and normal cell responses [1]. This selectivity window is critical for assay systems where non-specific cytotoxicity would confound interpretation.

Structure-Activity Relationship (SAR) Benchmarking for Oxazole-2-Carboxamide NSD3 Inhibitor Programs

Compound A8 represents the optimized endpoint of a systematic SAR campaign, achieving at minimum a 2.5-fold potency improvement over the series reference D1 (0.355 µM vs. 0.9–4.1 µM) [1]. Medicinal chemistry teams developing next-generation NSD3 inhibitors should use this compound as the potency and selectivity benchmark against which new analogs are measured.

Quote Request

Request a Quote for N-(2-chlorobenzyl)-5-(4-fluorophenyl)oxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.